2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA, preventing it from being correctly replicated or transcribed, which can lead to cell death .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. By disrupting DNA replication and transcription, it can inhibit the synthesis of proteins and other molecules essential for cell growth and division . This can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’s potent dna intercalation activity suggests that it may have good cellular uptake and distribution
Result of Action
The result of the compound’s action is the inhibition of cell growth and division, leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells . The compound has been shown to have potent anti-proliferative activity against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
Intercalation is a method by which certain molecules can insert themselves between the base pairs of DNA, disrupting the normal structure and function of the DNA molecule .
Cellular Effects
In cellular studies, 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide has been found to have anti-proliferative effects on various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . This suggests that the compound may have potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound is believed to involve the intercalation of the compound into the DNA molecule . This disrupts the normal structure of the DNA, potentially interfering with processes such as replication and transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting with the formation of the triazoloquinoxaline core. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This includes the use of scalable reaction conditions, continuous flow processes, and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions are typically mild to moderate temperatures and pressures to maintain the integrity of the complex structure .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or trifluoromethyl positions .
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to develop new compounds with potential biological activities.
Biology: Its ability to intercalate DNA makes it a valuable tool in studying DNA-protein interactions and gene regulation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxaline derivatives: These compounds share the triazoloquinoxaline core and exhibit similar biological activities, including DNA intercalation and enzyme inhibition.
Triazolophthalazine derivatives: These compounds also target similar molecular pathways and have shown potential as anticancer agents.
Uniqueness
What sets 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide apart is its unique combination of functional groups, which enhances its binding affinity and specificity for DNA and enzyme targets. This makes it a particularly potent compound in the triazoloquinoxaline family.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N5OS/c19-12-6-5-10(7-11(12)18(20,21)22)24-15(28)8-29-17-16-26-23-9-27(16)14-4-2-1-3-13(14)25-17/h1-7,9H,8H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXKLTUEWXRYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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